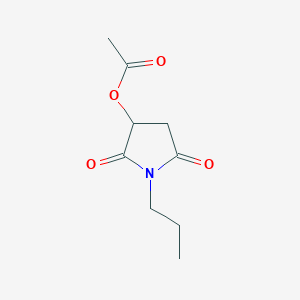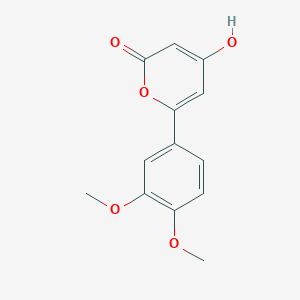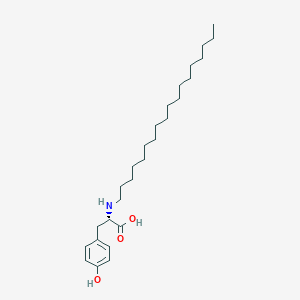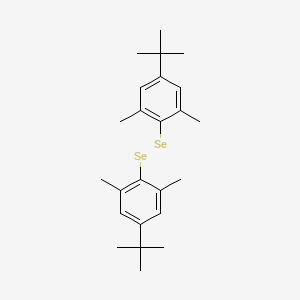
Bis(4-tert-butyl-2,6-dimethylphenyl)diselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-tert-butyl-2,6-dimethylphenyl)diselane is an organoselenium compound with the molecular formula C24H34Se2 It is characterized by the presence of two selenium atoms bonded to two 4-tert-butyl-2,6-dimethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-tert-butyl-2,6-dimethylphenyl)diselane typically involves the reaction of 4-tert-butyl-2,6-dimethylphenyl lithium with selenium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Formation of 4-tert-butyl-2,6-dimethylphenyl lithium: This is achieved by reacting 4-tert-butyl-2,6-dimethylphenyl bromide with lithium metal in anhydrous ether.
Reaction with Selenium: The 4-tert-butyl-2,6-dimethylphenyl lithium is then reacted with elemental selenium to form the diselane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium compound synthesis can be applied. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-tert-butyl-2,6-dimethylphenyl)diselane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Bis(4-tert-butyl-2,6-dimethylphenyl)diselane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antioxidant and anticancer properties.
Industry: It is used in the synthesis of other organoselenium compounds and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Bis(4-tert-butyl-2,6-dimethylphenyl)diselane involves its ability to undergo redox reactions. The selenium atoms in the compound can cycle between different oxidation states, allowing it to act as an antioxidant. This redox cycling can protect cells from oxidative damage by neutralizing reactive oxygen species (ROS).
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-tert-butyl-2,6-dimethylphenyl)disulfide: Similar structure but contains sulfur instead of selenium.
Bis(4-tert-butyl-2,6-dimethylphenyl)diselenide: Contains a diselenide bond instead of a diselane bond.
Uniqueness
Bis(4-tert-butyl-2,6-dimethylphenyl)diselane is unique due to the presence of selenium, which imparts distinct redox properties compared to sulfur-containing analogs. Selenium compounds often exhibit higher reactivity and different biological activities compared to their sulfur counterparts.
Propiedades
Número CAS |
330183-92-1 |
|---|---|
Fórmula molecular |
C24H34Se2 |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C24H34Se2/c1-15-11-19(23(5,6)7)12-16(2)21(15)25-26-22-17(3)13-20(14-18(22)4)24(8,9)10/h11-14H,1-10H3 |
Clave InChI |
PAGDYJGOEKCYFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1[Se][Se]C2=C(C=C(C=C2C)C(C)(C)C)C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)

![4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12570057.png)
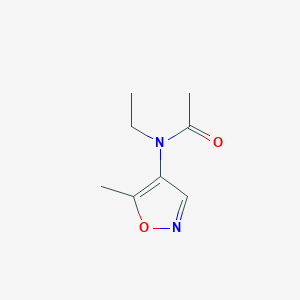

![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)
![3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B12570074.png)

![2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12570086.png)
